Deschloroclozapine (DCZ) is a synthetic chemical compound [, ] primarily utilized in neuroscience research as a chemogenetic actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) [, , , , , , , ]. DREADDs are engineered receptors that respond exclusively to specific exogenous ligands, allowing researchers to manipulate neuronal activity in vivo with high precision [, , , , , , , , , , , , , , , , , , ]. DCZ exhibits high potency and selectivity for specific muscarinic-based DREADDs, particularly hM3Dq (excitatory) and hM4Di (inhibitory) [, , , , , , , , , ]. This selectivity makes DCZ a valuable tool for studying the relationship between neuronal activity and behavior in various animal models [, , , , , , , , , , , , , , , , , ].
Optimization of Delivery Methods: Exploring alternative routes of administration for DCZ, such as oral delivery, to enable chronic and minimally invasive chemogenetic manipulations [].
Development of Novel DREADD Ligands: Synthesizing new DREADD agonists with improved properties, such as enhanced selectivity, potency, and pharmacokinetic profiles [].
This compound falls under the category of dibenzodiazepines, which are a class of compounds characterized by their fused benzene and diazepine rings. The presence of the piperazine moiety contributes to its pharmacological profile, enhancing its interaction with neuroreceptors.
The synthesis of 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine can be achieved through several methods. A notable synthetic route involves the following steps:
For example, one synthesis method described involves heating a precursor compound with phosphorus pentachloride in dry chloroform followed by reaction with N-methylpiperazine under reflux conditions .
The molecular structure of 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine can be described as follows:
The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its interactions with biological targets.
The chemical reactivity of 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine primarily involves:
Studies indicate that this compound can inhibit dopamine D2 receptors and serotonin 5-HT2A receptors, leading to its therapeutic effects .
The physical and chemical properties of 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine include:
These properties are critical for understanding how the compound behaves in biological systems and how it can be effectively formulated for therapeutic use.
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine has several applications:
The ongoing research into this compound continues to unveil new therapeutic potentials and mechanisms that could lead to advancements in mental health treatment strategies .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3